molecular formula C8H7Br2NO B11834176 1-(2-Amino-4-bromophenyl)-2-bromoethanone

1-(2-Amino-4-bromophenyl)-2-bromoethanone

Cat. No.: B11834176
M. Wt: 292.95 g/mol
InChI Key: GHFBWHIXMOFAFA-UHFFFAOYSA-N
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Description

1-(2-Amino-4-bromophenyl)-2-bromoethanone is an organic compound with the molecular formula C8H8Br2NO. It is a solid, usually appearing as white or brown-yellow crystalline material. This compound is soluble in some organic solvents, such as alcohols and ethers, but insoluble in water .

Preparation Methods

1-(2-Amino-4-bromophenyl)-2-bromoethanone is typically synthesized through chemical synthesis. One common method involves using acetophenone as a starting material, introducing an amino group and a bromo group in the reaction . The specific preparation method may vary according to actual needs and reaction conditions. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Amino-4-bromophenyl)-2-bromoethanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 1-(2-Amino-4-bromophenyl)-2-bromoethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

1-(2-Amino-4-bromophenyl)-2-bromoethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows for unique interactions and applications in various fields.

Properties

Molecular Formula

C8H7Br2NO

Molecular Weight

292.95 g/mol

IUPAC Name

1-(2-amino-4-bromophenyl)-2-bromoethanone

InChI

InChI=1S/C8H7Br2NO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4,11H2

InChI Key

GHFBWHIXMOFAFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N)C(=O)CBr

Origin of Product

United States

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